11-Methylhexacosane
Description
11-Methylhexacosane (IUPAC name: this compound) is a branched alkane with the molecular formula C₂₇H₅₆ and a molecular weight of 380.4382 g/mol . It belongs to the class of methyl-branched hydrocarbons, which are critical in biological systems, particularly as cuticular hydrocarbons (CHCs) in insects. These compounds play roles in waterproofing, chemical communication, and mate recognition . Computational studies using Joback, Crippen, and McGowan methods have provided key physicochemical properties for this compound, including:
- Boiling point (Tboil): Estimated at ~450–470 K
- LogP (log octanol/water partition coefficient): ~12.5 (indicating high hydrophobicity)
- Critical temperature (Tc): ~750 K
Its synthesis involves catalytic alkylation of hexacosane, as inferred from analogous hydrocarbon pathways .

Properties
CAS No. |
68547-06-8 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
11-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
ATFOATQSPLHNOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Formation of 11-methylhexacosanol, 11-methylhexacosanal, or 11-methylhexacosanoic acid.
Reduction: Pure this compound.
Substitution: 11-chloromethylhexacosane or 11-bromomethylhexacosane.
Scientific Research Applications
11-Methylhexacosane has several applications across different fields:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication, particularly in pheromone signaling.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 11-methylhexacosane with structurally related methyl-branched alkanes:
*Estimated based on homologous series trends.
Functional Differences
- Branching Position : The methyl group at position 11 in this compound reduces symmetry compared to linear hexacosane, lowering its melting point and enhancing fluidity . This property is critical in insect CHCs, where fluidity aids in cuticle flexibility .
- Biological Specificity : In behavioral ecology, this compound is a discriminant compound for mated female ants, whereas 11-methylpentacosane distinguishes control females .
- Analytical Behavior : Gas chromatography-mass spectrometry (GC-MS) retention indices (RI) for branched alkanes like this compound are higher than linear analogs (e.g., hexacosane RI: ~2600 vs. This compound RI: ~2700*) due to increased van der Waals interactions .
Thermodynamic and Kinetic Data
- Enthalpy of Vaporization (ΔvapH°) : this compound (ΔvapH° ≈ 85 kJ/mol) vs. hexacosane (ΔvapH° ≈ 78 kJ/mol) . The higher value for the branched isomer reflects stronger intermolecular forces from branching.
- Synthetic Accessibility : 11-Methylheptacosane is synthesized via similar pathways but requires longer-chain precursors, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
